N-Fmoc-3-aminooctanoic acid
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Overview
Description
N-Fmoc-3-aminooctanoic acid is a special amino acid derivative . The IUPAC name is 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octanoic acid . It has a molecular formula of C23H27NO4 and a molecular weight of 381.47 g/mol . It appears as a colorless solid and is soluble in water and DMSO .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular structure of N-Fmoc-3-aminooctanoic acid consists of an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The Fmoc group is a base-labile protecting group used in organic synthesis .Chemical Reactions Analysis
The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
N-Fmoc-3-aminooctanoic acid is a colorless solid . It is soluble in water and DMSO . The molecular formula is C23H27NO4, and the molecular weight is 381.47 g/mol .Scientific Research Applications
Biosynthesis and Antimicrobial Peptides
“N-Fmoc-3-aminooctanoic acid” has been used in the production of an unnatural fatty amino acid, (S)-2-aminooctanoic acid (2-AOA), which has been used to modify and improve the activity of an antimicrobial peptide . This application is particularly important in the field of medical research, where the development of new antimicrobial agents is crucial.
Self-Assembling Materials
This compound has been used in the research of self-assembling materials . These materials have diverse applications, including antimicrobial materials and emulsifiers for food, cosmetic, and biomedical industries . The inherent biological interactions within these application areas make small biomimetic assembling molecules, including peptides and peptide derivatives, the focus of this research .
Fmoc Protection of Amines
“N-Fmoc-3-aminooctanoic acid” is used in the N-Fmoc protection of amines . This process is crucial in the synthesis of various compounds, particularly in the field of organic chemistry .
Safety And Hazards
Future Directions
The Fmoc group, including in N-Fmoc-3-aminooctanoic acid, has many beneficial attributes that allow for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world . The development of more environmentally friendly Fmoc protection methods is also a future direction .
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-2-3-4-9-16(14-22(25)26)24-23(27)28-15-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,16,21H,2-4,9,14-15H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTIPYGJYHPEKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-3-aminooctanoic acid |
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